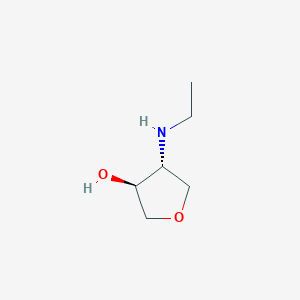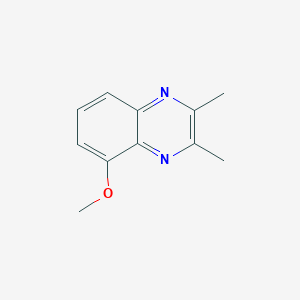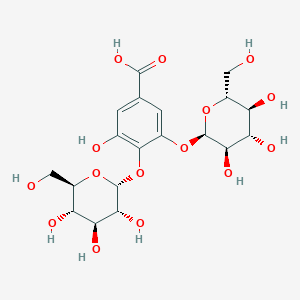
3,4-Bis(|A-D-glucopyranosyloxy)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(3-nitrofurazan-4-yl)furoxan is a compound that has garnered significant attention due to its high energy density and potential applications in various fields. This compound is known for its unique structure, which includes nitro groups and furazan rings, contributing to its energetic properties.
Métodos De Preparación
The synthesis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan typically involves multiple steps. One common method includes the following steps:
Cyano Addition: The initial step involves the addition of a cyano group to the precursor molecule.
Diazotization: This step converts the cyano group into a diazonium salt.
Nitration: The diazonium salt undergoes nitration using dinitrogen pentoxide (N₂O₅).
Reduction: The nitro group is then reduced using potassium iodide (KI).
Fluorination: Finally, the compound is fluorinated using xenon difluoride (XeF₂) to yield the desired product.
Análisis De Reacciones Químicas
3,4-Bis(3-nitrofurazan-4-yl)furoxan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like potassium iodide.
Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include dinitrogen pentoxide for nitration and potassium iodide for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Bis(3-nitrofurazan-4-yl)furoxan has several scientific research applications:
Chemistry: It is used as a high-energy material in the synthesis of explosives and propellants due to its high energy density and stability.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.
Medicine: Although not widely used in medicine, its unique properties make it a subject of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(3-nitrofurazan-4-yl)furoxan involves its interaction with molecular targets and pathways. The nitro groups in the compound play a crucial role in its energetic properties, contributing to its high energy release upon decomposition. The compound’s structure allows it to undergo rapid exothermic reactions, making it effective as an energetic material .
Comparación Con Compuestos Similares
3,4-Bis(3-nitrofurazan-4-yl)furoxan can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are high-energy materials, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan has a higher energy density and stability.
1,3,5-Trinitro-1,3,5-triazinane (RDX): Similar to TNT, RDX is another high-energy material. 3,4-Bis(3-nitrofurazan-4-yl)furoxan offers better performance in terms of energy release and stability.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): HMX is known for its high detonation velocity and pressure, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan provides comparable or superior performance in certain applications.
Propiedades
Fórmula molecular |
C19H26O15 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
3-hydroxy-4,5-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C19H26O15/c20-3-8-10(23)12(25)14(27)18(32-8)31-7-2-5(17(29)30)1-6(22)16(7)34-19-15(28)13(26)11(24)9(4-21)33-19/h1-2,8-15,18-28H,3-4H2,(H,29,30)/t8-,9-,10-,11-,12+,13+,14-,15-,18+,19-/m1/s1 |
Clave InChI |
YESIQZRNYWCVNM-KDVRXZCESA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
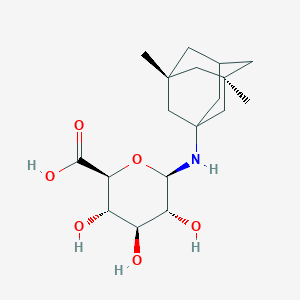
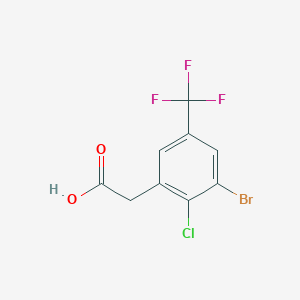

![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
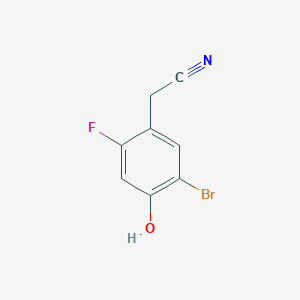
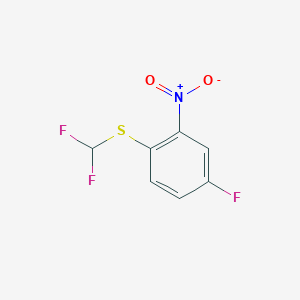
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
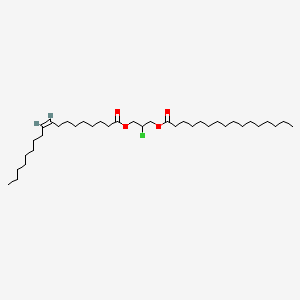
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
